molecular formula C10H16N2O B13626157 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol

2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol

Cat. No.: B13626157
M. Wt: 180.25 g/mol
InChI Key: ZLAWDESLKNZXNQ-UHFFFAOYSA-N
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Description

2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol is a compound that features a cyclopentane ring substituted with a hydroxyl group and a 1-methyl-1H-imidazol-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol typically involves the reaction of 1-methyl-1H-imidazole with cyclopentanone in the presence of a suitable base. The reaction proceeds through the formation of an intermediate imidazolium salt, which is then reduced to yield the desired product. Common bases used in this reaction include sodium hydride and potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring and an imidazole moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-((1-Methyl-1H-imidazol-2-yl)methyl)cyclopentan-1-ol, with the chemical formula C9H14N2OC_9H_{14}N_2O and CAS number 1342695-10-6, is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopentanol ring substituted with an imidazole moiety. This unique structure is believed to contribute to its biological activity.

PropertyValue
Molecular Weight166.22 g/mol
Molecular FormulaC9H14N2O
CAS Number1342695-10-6

Anticancer Properties

Research indicates that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown to interact with nuclear DNA, leading to the induction of p53 and p21(waf) pathways, which are crucial in the regulation of the cell cycle and apoptosis .

A study focusing on Pt(II) complexes derived from imidazole demonstrated potent cytotoxicity against the NCI-H460 lung cancer cell line, with effective concentrations (EC50) ranging from 0.115 mM to 1.1 mM . This suggests that this compound could potentially exhibit similar properties due to its structural analogies.

Antimicrobial Activity

Imidazole derivatives have also been investigated for their antimicrobial properties. Compounds containing the imidazole ring have shown effectiveness against a range of pathogens, indicating that this compound may possess similar antimicrobial capabilities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Cytotoxic Effects

In a comparative study, various imidazole derivatives were synthesized and tested for their cytotoxic effects on cancer cells. The results indicated that compounds with an imidazole structure significantly inhibited cell proliferation compared to controls. The study highlighted the importance of substituents on the imidazole ring in enhancing biological activity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of imidazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications in the imidazole structure improved antimicrobial activity, suggesting that similar modifications in this compound could enhance its effectiveness .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-[(1-methylimidazol-2-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H16N2O/c1-12-6-5-11-10(12)7-8-3-2-4-9(8)13/h5-6,8-9,13H,2-4,7H2,1H3

InChI Key

ZLAWDESLKNZXNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CC2CCCC2O

Origin of Product

United States

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